![molecular formula C14H13Cl2NO B1363853 2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone CAS No. 571159-05-2](/img/structure/B1363853.png)

2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

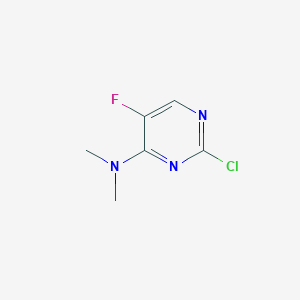

2-Chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (also known as 2C-P) is a synthetic drug that belongs to the phenethylamine class of drugs. It was first synthesized in the 1970s by Alexander Shulgin, a prominent chemist and psychopharmacologist. Since then, 2C-P has been studied extensively in the laboratory and has been used in various scientific research applications.

科学研究应用

Synthesis and Structural Characterization

A study by Louroubi et al. (2019) involved the synthesis of a similar pyrrole derivative through a one-pot four-component coupling reaction. This research highlighted the compound's potential as a corrosion inhibitor for steel surfaces due to its ability to block active sites on the steel surface (Louroubi et al., 2019).

Reaction Studies

Harano et al. (2007) explored the reaction of similar compounds with arylamines, leading to the formation of dihydroindolo[1,2-c]quinazoline derivatives. This research provides insights into the synthetic pathways and potential applications of these compounds in pharmaceuticals and materials science (Harano et al., 2007).

Synthesis for Heterocyclic Compounds

Research by Saeidian et al. (2013) discussed the one-pot synthesis of highly substituted pyrroles using nano copper oxide as an effective catalyst. The study's focus on the synthesis and structural confirmation of pyrrole compounds provides valuable information for the development of new materials and drugs (Saeidian et al., 2013).

Synthesis of Novel Heterocyclic Chalcone Derivatives

A study by Ho and Yao (2013) involved the synthesis of novel heterocyclic chalcone derivatives containing a thieno[2,3-d]pyrimidine-based chromophore. This research is significant for its potential in developing new dyes and pigments with unique color properties (Ho & Yao, 2013).

Antimicrobial Evaluation

A study by Fuloria et al. (2009) synthesized new 1,3,4-oxadiazoles derived from phenylpropionohydrazides and evaluated their antimicrobial activity. This indicates potential applications of similar compounds in developing new antimicrobial agents (Fuloria et al., 2009).

属性

IUPAC Name |

2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO/c1-9-7-13(14(18)8-15)10(2)17(9)12-5-3-11(16)4-6-12/h3-7H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEPFHWXRWTABW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366169 |

Source

|

| Record name | 2-Chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |

CAS RN |

571159-05-2 |

Source

|

| Record name | 2-Chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]-3-methoxybenzaldehyde](/img/structure/B1363770.png)

![2-[(2,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B1363772.png)

![3-(N-{2-[4-(tert-butyl)phenoxy]acetylamino}carbamoyl)propanoic acid](/img/structure/B1363778.png)

![4-{2-[(2-Naphthyloxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1363780.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1363797.png)